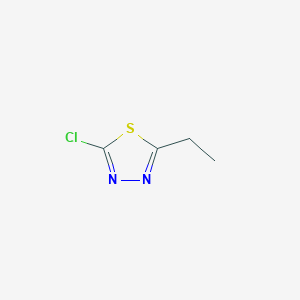
Hexachloro-ruthénium
Vue d'ensemble
Description
Ruthenium chloride (RuCl6), also known as hexachlororuthenium, is a chemical compound with the formula RuCl6. It exists as a dark brown or black solid and is commonly used as a starting material in ruthenium chemistry .
Synthesis Analysis
Anhydrous ruthenium (III) chloride is usually prepared by heating powdered ruthenium metal with chlorine. The chlorination can be conducted in the presence of carbon monoxide, and the product crystallizes upon cooling .Chemical Reactions Analysis
Ruthenium (III) chloride can participate in various chemical reactions, including its reduction to form mixed valence polymers like diruthenium tetraacetate chloride .Applications De Recherche Scientifique
Applications de l'énergie solaire
L'hexachloro-ruthénium est utilisé dans le développement de matériaux pour l'énergie solaire. Ses propriétés organométalliques permettent une solubilité non aqueuse, ce qui est avantageux pour la création de dispositifs de capture de l'énergie solaire. Ce composé peut être incorporé dans des cellules solaires pour améliorer leur efficacité et leur stabilité .
Traitement de l'eau
Dans le domaine du traitement de l'eau, l'this compound sert de catalyseur pour des réactions chimiques qui purifient l'eau. Il peut aider à décomposer les polluants et les composés organiques, ce qui en fait un composant précieux dans les technologies de traitement de l'eau avancées .
Recherche en chimiothérapie
Les complexes à base de ruthénium, dont l'this compound, sont étudiés comme des agents chimiothérapeutiques potentiels. Ils montrent des promesses en matière de liaison aux protéines sériques humaines, ce qui est une étape essentielle dans l'administration de médicaments anticancéreux. Des études se sont concentrées sur la cinétique de liaison de ces composés aux protéines sériques, ce qui est essentiel pour comprendre leur comportement pharmacologique .
Science des matériaux
En science des matériaux, l'this compound est utilisé pour créer des matériaux de haute pureté pour diverses applications. Sa capacité à former des composés stables avec d'autres éléments le rend approprié pour la création d'alliages et de composites aux propriétés améliorées .
Catalyse
L'this compound agit comme un catalyseur dans une variété de réactions chimiques. Il est particulièrement utile dans les procédés de synthèse organique où il peut aider à la formation de molécules complexes. Ses propriétés catalytiques sont exploitées dans les synthèses à l'échelle industrielle de produits pharmaceutiques et de produits chimiques fins .
Chimie analytique
Ce composé est également important en chimie analytique. Il peut être utilisé comme étalon en spectrométrie de masse pour calibrer les instruments ou comme réactif dans les analyses chimiques pour détecter la présence d'autres substances .
Nanotechnologie
Les formes de haute pureté de l'this compound, telles que les poudres submicroniques et nanométriques, sont cruciales en nanotechnologie. Elles sont utilisées dans la fabrication de dispositifs et de matériaux à l'échelle nanométrique, qui ont des applications allant de l'électronique à la biomédecine .
Électrochimie
Enfin, en électrochimie, l'this compound est utilisé dans le développement de capteurs électrochimiques. Ces capteurs peuvent détecter des traces de produits chimiques dans divers environnements, ce qui en fait des outils importants pour la surveillance environnementale et le diagnostic .
Mécanisme D'action
Target of Action
Hexachlororuthenium, also known as Ruthenium Chloride (RuCl6), is a compound that is extensively employed as a catalyst in chemical synthesis reactions . The primary targets of Hexachlororuthenium are the reactants in these chemical reactions. It interacts with these reactants to facilitate their transformation into the desired products .
Mode of Action
The mode of action of Hexachlororuthenium involves its interaction with its targets, the reactants in chemical reactions. It acts as a catalyst, reducing the activation energy required for the reaction and thereby accelerating the reaction rate . The exact nature of these interactions can vary depending on the specific reaction and the reactants involved.
Biochemical Pathways
The biochemical pathways affected by Hexachlororuthenium are those of the chemical reactions it catalyzes. For example, it is used in the oxidation of alcohols and aldehydes . In these reactions, Hexachlororuthenium facilitates the conversion of these compounds into their oxidized forms. The downstream effects of these reactions can vary widely, depending on the specific reactants and products involved.
Pharmacokinetics
Its bioavailability would depend on the specific conditions of the reaction, including the concentration of Hexachlororuthenium and the presence of other reactants .
Result of Action
The result of Hexachlororuthenium’s action is the facilitation of chemical reactions. By acting as a catalyst, it accelerates these reactions and enables the transformation of reactants into products . The molecular and cellular effects of Hexachlororuthenium’s action would therefore be the changes in the concentrations of these reactants and products.
Action Environment
The action of Hexachlororuthenium can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the concentrations of the reactants, and the presence of other substances that may interact with Hexachlororuthenium. These factors can affect the efficacy and stability of Hexachlororuthenium as a catalyst .
Orientations Futures
Propriétés
IUPAC Name |
hexachlororuthenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+6/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKWXPBDKSOVOK-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ru](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59201-33-1, 25443-63-4 | |
| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59201-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripotassium hexachlororuthenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025443634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059201331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium ruthenium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ruthenium chloride (RuCl6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tripotassium hexachlororuthenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![n-[(Benzyloxy)carbonyl]glycylaspartic acid](/img/structure/B1594223.png)